3,6-Dichloro-4-pyrrolidin-1-ylpyridazine

Medicinal Chemistry Organic Synthesis Process Chemistry

3,6-Dichloro-4-pyrrolidin-1-ylpyridazine (CAS 21415-33-8) is a heterocyclic building block combining a 3,6-dichloropyridazine core with a pyrrolidine substituent at the 4-position. It is primarily employed as a synthetic intermediate in medicinal chemistry, notably as a precursor to 1,2,4-triazolo[4,3-b]pyridazine-based GABAA receptor ligands.

Molecular Formula C8H9Cl2N3
Molecular Weight 218.08 g/mol
Cat. No. B1642386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-4-pyrrolidin-1-ylpyridazine
Molecular FormulaC8H9Cl2N3
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NN=C2Cl)Cl
InChIInChI=1S/C8H9Cl2N3/c9-7-5-6(8(10)12-11-7)13-3-1-2-4-13/h5H,1-4H2
InChIKeyLOTUUJWLCBIHGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-4-pyrrolidin-1-ylpyridazine: Chemical Profile and Comparator Landscape for Scientific Procurement


3,6-Dichloro-4-pyrrolidin-1-ylpyridazine (CAS 21415-33-8) is a heterocyclic building block combining a 3,6-dichloropyridazine core with a pyrrolidine substituent at the 4-position . It is primarily employed as a synthetic intermediate in medicinal chemistry, notably as a precursor to 1,2,4-triazolo[4,3-b]pyridazine-based GABAA receptor ligands [1]. Closely related analogs differing only in the 4-amino substituent — including morpholine, piperidine, and dimethylamine variants — are commercially available and are often considered interchangeable in synthetic planning.

Workflow Synthesis building block for triazolo-pyridazine GABAA receptor ligands
Route Reported high-yield, scalable SNAr from 4-bromo-3,6-dichloropyridazine
Space Patent-precedented α2/α3 GABAA subtype chemical space

Why 3,6-Dichloro-4-pyrrolidin-1-ylpyridazine Cannot Be Casually Substituted: A Guide for Scientific Selection


Substituting the pyrrolidine ring of 3,6-dichloro-4-pyrrolidin-1-ylpyridazine with other cyclic amines such as morpholine or piperidine may appear synthetically permissible; however, these simple replacements can introduce critical variations in reaction kinetics and electronic character. The current state of publicly available comparative data for these analogs is sparse, which introduces significant procurement risk for researchers requiring consistent performance. The available data suggests that the reported synthetic yield for the pyrrolidine derivative via SNAr is highly robust, while comparable yield data for other 4-amino-3,6-dichloropyridazine analogs is largely unpublished [1]. This lack of open-access, head-to-head data makes blind substitution a non-trivial experimental variable.

Electronic shift Pyrrolidine replacement with morpholine/piperidine may alter SNAr kinetics; no head-to-head reactivity data published.
Yield gap Large-scale yield data absent for morpholino/piperidino analogs, limiting direct substitution confidence.
Selectivity scope Patent selectivity for α2/α3 GABAA is limited to pyrrolidine/cyclobutyl; other amines may not confer the same profile.

Quantitative Evidence Guide for 3,6-Dichloro-4-pyrrolidin-1-ylpyridazine: Differentiating Data Points for Procurement


Robust and Efficient Synthesis from 4-Bromo-3,6-dichloropyridazine

The synthesis of 3,6-dichloro-4-pyrrolidin-1-ylpyridazine from 4-bromo-3,6-dichloropyridazine has been reported to proceed with a quantitative (100%) yield. This synthesis was performed on a large scale (115 g of starting material), providing a highly efficient route to the compound [1]. A comparative literature search failed to identify any similarly explicit, large-scale yield data for the analogous syntheses of 3,6-dichloro-4-morpholin-4-ylpyridazine or 3,6-dichloro-4-piperidin-1-ylpyridazine under identical conditions.

Synthetic Yield
Head-to-head
100% isolated (115 g scale)
Comparator: no equivalent data found for morpholino/piperidino analogs
Supports large-scale procurement confidence; comparator performance unknown.
SNAr, DMF, K2CO3, 0°C to rt.
Medicinal Chemistry Organic Synthesis Process Chemistry

Selective GABAA Receptor Subtype Pharmacology: Pyrrolidine as a Preferred Substituent

In the context of 1,2,4-triazolo[4,3-b]pyridazine derivatives, the pyrrolidin-1-yl substituent is explicitly claimed alongside cyclobutyl as a key structural feature for achieving selectivity for the GABAA receptor α2 and/or α3 subunits [1]. While the parent compound 3,6-dichloro-4-pyrrolidin-1-ylpyridazine is a building block and does not itself possess this pharmacology, the patent data indicates that the pyrrolidine moiety is a critical structural element for achieving the desired subtype selectivity in the final drug-like molecules, as opposed to other amines.

GABAA α2/α3 Selectivity
Class-level inference
Pyrrolidine substituent claimed for α2/α3 selectivity in triazolo-pyridazine ligands
Other amines (morpholine/piperidine) not claimed for same selectivity
Qualitative patent claim; quantitative Ki data not publicly available.
Patent US6303605B1, binding assay context.
Neuroscience Anxiolytic Drug Discovery GABAA Receptors

Absence of Data for Direct Comparator Analysis

An extensive search of public databases (PubMed, Google Scholar, BindingDB, and common vendor technical datasheets) for the specific CAS numbers of 3,6-dichloro-4-morpholin-4-ylpyridazine (CAS 36096-74-9), 3,6-dichloro-4-piperidin-1-ylpyridazine (CAS 41773-30-2), and 3,6-dichloro-N,N-dimethylpyridazin-4-amine (CAS 17258-35-4) failed to identify any peer-reviewed, quantitative biological or chemical reactivity comparison between these analogs and the target compound. High-strength, head-to-head differential evidence is therefore currently lacking.

Comparator Data
Data to verify
No peer-reviewed quantitative comparison found for morpholine, piperidine, or dimethylamine analogs
Search across PubMed, Google Scholar, BindingDB (May 2026)
Substitution risk is high; requires in-house head-to-head validation.
Data gap limits procurement confidence.
Research Methodology Data Gaps Procurement Risk

Recommended Application Scenarios for 3,6-Dichloro-4-pyrrolidin-1-ylpyridazine Based on Verified Evidence


Scalable Synthesis of Triazolo-Pyridazine GABAA Ligands

The high reported yield (100%) for the synthesis of 3,6-dichloro-4-pyrrolidin-1-ylpyridazine makes it a reliable starting material for generating the pyrrolidine-substituted triazolo-pyridazine scaffold claimed in US6303605, which targets the α2/α3 GABAA subtypes. This is particularly relevant for medicinal chemistry groups scaling up lead compounds for in vivo proof-of-concept studies [1]. There is currently no comparable large-scale yield data for other 4-amino-3,6-dichloropyridazine building blocks, making this compound the most data-backed choice for this reaction.

Differential Reactivity Studies on 3,6-Dichloropyridazine Scaffolds

Given the absence of publicly available comparative reactivity data, 3,6-dichloro-4-pyrrolidin-1-ylpyridazine can serve as the benchmark substrate in systematic studies comparing the influence of 4-amino substituents (pyrrolidine vs. morpholine vs. piperidine) on subsequent functionalization reactions (e.g., Suzuki coupling at C-3 or C-6). This compound's solid physical form and straightforward purification profile (fine white powder, triturated with water and diethyl ether) further support its use as a standardized reagent [1].

Procurement Specification for CNS Drug Discovery Libraries

For organizations building proprietary compound libraries targeting CNS disorders, the pyrrolidine-substituted pyridazine core provides a distinct chemical vector compared to other heterocyclic amines. The known synthetic accessibility and a defined patent precedent for biological activity offer a more informed procurement decision than alternatives with no published research pedigree.

Application
Selection Property
Validation Focus
Scalable synthesis of triazolo-pyridazine GABAA ligands
Reported high-yield, scalable SNAr route
Reaction scalability and yield consistency
Differential reactivity studies on 3,6-dichloropyridazine core
Bench-stable pyrrolidine-substituted standard reagent
Substituent electronic effect profiling (pyrrolidine vs other amines)
CNS drug discovery library procurement
Distinct chemical vector with patent selectivity precedent
α2/α3 GABAA target selectivity validation (research context)
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